N-(4-(dimethylamino)phenethyl)thiophene-2-sulfonamide

Catalog No.
S2706695
CAS No.
952981-69-0
M.F
C14H18N2O2S2
M. Wt
310.43
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-(dimethylamino)phenethyl)thiophene-2-sulfonam...

CAS Number

952981-69-0

Product Name

N-(4-(dimethylamino)phenethyl)thiophene-2-sulfonamide

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]ethyl]thiophene-2-sulfonamide

Molecular Formula

C14H18N2O2S2

Molecular Weight

310.43

InChI

InChI=1S/C14H18N2O2S2/c1-16(2)13-7-5-12(6-8-13)9-10-15-20(17,18)14-4-3-11-19-14/h3-8,11,15H,9-10H2,1-2H3

InChI Key

KPEQLLNYHWGXLT-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CS2

solubility

not available

N-(4-(dimethylamino)phenethyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene ring and a dimethylamino group attached to a phenethyl moiety. This compound is characterized by its sulfonamide functional group, which is known for its biological activity, particularly in medicinal chemistry. The presence of the thiophene ring contributes to its unique electronic properties and potential pharmacological applications.

Typical of sulfonamides, including:

  • Nucleophilic Substitution Reactions: The sulfonamide nitrogen can be involved in nucleophilic substitutions, allowing for modifications that can enhance biological activity.
  • Pummerer Reactions: These reactions involve the transformation of sulfoxides and can yield diverse organosulfur compounds, potentially useful in synthesizing analogs of N-(4-(dimethylamino)phenethyl)thiophene-2-sulfonamide .
  • Aromatic Electrophilic Substitution: The aromatic systems present in the compound allow for electrophilic substitutions, which can modify the thiophene or phenethyl groups.

N-(4-(dimethylamino)phenethyl)thiophene-2-sulfonamide exhibits notable biological activities, particularly as an inhibitor of specific enzymes. Sulfonamides, in general, are known for their antimicrobial properties and ability to inhibit bacterial folate synthesis. Additionally, compounds with similar structures have shown promise in anti-cancer activities and as potential treatments for neurological disorders .

The synthesis of N-(4-(dimethylamino)phenethyl)thiophene-2-sulfonamide can be achieved through several methods:

  • Direct Sulfonation: Starting from thiophene derivatives, sulfonation can introduce the sulfonamide group.
  • Amide Coupling: The reaction between a thiophene-derived acid and an amine (like dimethylaminophenethylamine) can yield the desired sulfonamide.
  • Multi-step Synthesis: This may involve initial formation of the thiophene structure followed by sequential introduction of the sulfonamide and dimethylamino groups through controlled reactions .

N-(4-(dimethylamino)phenethyl)thiophene-2-sulfonamide has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting bacterial infections or cancer.
  • Research: In studies investigating the mechanisms of action of sulfonamides and their derivatives.
  • Chemical Biology: As a tool compound to explore biological pathways influenced by sulfonamide interactions.

Studies on N-(4-(dimethylamino)phenethyl)thiophene-2-sulfonamide have focused on its interactions with various biological targets. For instance:

  • Enzyme Inhibition: Research indicates that compounds with similar structures can inhibit enzymes like N-acylphosphatidylethanolamine phospholipase D, which is involved in lipid metabolism and signaling pathways .
  • Binding Affinities: Investigations into binding affinities with receptors or enzymes provide insights into its potential pharmacodynamics.

Several compounds share structural similarities with N-(4-(dimethylamino)phenethyl)thiophene-2-sulfonamide. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
SulfanilamideSimple sulfonamide structureAntimicrobial
N-(4-Aminophenyl)sulfanilamideAmino group substitutionAntimicrobial
2-ThiophenesulfonamideThiophene ring with sulfonamidePotential anti-cancer activity
4-DimethylaminobenzenesulfonamideDimethylamino substitution on benzeneEnzyme inhibition

Uniqueness

N-(4-(dimethylamino)phenethyl)thiophene-2-sulfonamide is unique due to its combined structural features of a thiophene ring and a phenethyl moiety with a dimethylamino group. This combination may enhance its lipophilicity and ability to penetrate biological membranes compared to simpler sulfonamides.

XLogP3

3

Dates

Last modified: 08-16-2023

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